Tetradecanoic acid, 9-methyl-
Description
Overview of Tetradecanoic Acid Isomers and Their Unique Structural Features
Tetradecanoic acid, a 14-carbon saturated fatty acid, exists in various isomeric forms. nist.govfoodb.ca The most common is the straight-chain isomer, n-tetradecanoic acid, also known as myristic acid. nist.govwikipedia.org Myristic acid was first isolated in 1841 from nutmeg, from which it derives its name (Myristica fragrans). wikipedia.orgatamanchemicals.com It is a common component of palm kernel oil, coconut oil, and butter fat. wikipedia.orgatamanchemicals.com
The introduction of a methyl group along the carbon chain gives rise to branched-chain isomers, each with distinct structural characteristics. Common branched isomers include those with the methyl group near the end of the chain, such as iso-fatty acids (methyl group on the penultimate carbon) and anteiso-fatty acids (methyl group on the antepenultimate carbon). nih.govrsc.org
Table 1: Physicochemical Properties of Tetradecanoic acid, 9-methyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H30O2 | nih.gov |
| Molecular Weight | 242.40 g/mol | nih.gov |
| IUPAC Name | 9-methyltetradecanoic acid | nih.gov |
| CAS Number | 17001-21-7 | nih.govepa.gov |
Foundational Research on Unique Fatty Acid Structures and Biological Activity
The study of fatty acids has evolved significantly since the initial isolation of common fatty acids in the 19th century. wikipedia.orgatamanchemicals.com While initial research focused on the roles of straight-chain saturated and unsaturated fatty acids as energy sources and membrane components, there is a growing body of research dedicated to more structurally unique fatty acids. nih.govresearchgate.net Plants, bacteria, and marine organisms are rich sources of structurally diverse fatty acids, including those with methyl branches, hydroxyl groups, or other modifications. nih.govnih.govresearchgate.net
Foundational research has established that the structural diversity of fatty acids is linked to a wide array of biological activities. nih.gov For example, various fatty acid derivatives isolated from natural sources have demonstrated antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. researchgate.netjmaterenvironsci.commdpi.com The investigation into unique structures like 9-methyltetradecanoic acid is part of a broader effort to understand how subtle changes in molecular architecture can translate into significant differences in biological function, potentially leading to new applications in medicine and industry. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
9-methyltetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-8-11-14(2)12-9-6-5-7-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCURTJMVUYHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00778338 | |
| Record name | 9-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00778338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17001-21-7 | |
| Record name | 9-Methyltetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17001-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00778338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ecological Distribution of 9 Methyl Tetradecanoic Acid
Presence and Isolation from the Plant Kingdom
The identification of 9-methyltetradecanoic acid in plants is rare, making its discovery in certain species particularly noteworthy for phytochemical research.
A significant finding in the study of plant lipids was the identification of 9-methyltetradecanoic acid in the leaves of Malvaviscus arboreus, a flowering shrub belonging to the Malvaceae family. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the saponifiable fraction of the leaf's lipid extract revealed the presence of this unusual fatty acid. researchgate.net In this particular study, a total of 17 fatty acids were characterized, with saturated acids accounting for 50.98% of the total. researchgate.net Alongside 9-methyltetradecanoic acid, other uncommon fatty acids identified included 3-methoxy pentadecanoic acid and 9-heptadecynoic acid. researchgate.net The discovery of these compounds was reported as a first for the genus Malvaviscus. researchgate.net
Table 1: Unusual Fatty Acids Identified in Malvaviscus arboreus Leaves
| Fatty Acid | Chemical Classification | Note |
|---|---|---|
| 9-Methyltetradecanoic Acid | Methyl-Branched Saturated Fatty Acid | First time reported in the genus Malvaviscus researchgate.net |
| 3-Methoxy Pentadecanoic Acid | Methoxy Fatty Acid | Identified alongside 9-methyltetradecanoic acid researchgate.net |
| 9-Heptadecynoic Acid | Alkynoic Fatty Acid | Identified alongside 9-methyltetradecanoic acid researchgate.net |
The occurrence of 9-methyltetradecanoic acid appears to be highly restricted within the plant kingdom. Its identification in Malvaviscus arboreus is highlighted as an exceptional case. researchgate.net While the broader family Malvaceae is known to produce a variety of structurally diverse fatty acids, methyl-branched acids like this one are not a common feature. researchgate.net Further research is required to determine if its presence is a unique characteristic of M. arboreus or if it exists in other, yet unanalyzed, members of the Malvaceae family or other plant taxa. The current body of literature suggests a very limited distribution.
Chemotaxonomy uses chemical constituents of organisms as markers for classification. The presence of rare or "unusual" compounds can be of significant taxonomic value. The identification of 9-methyltetradecanoic acid in Malvaviscus arboreus for the first time suggests it could potentially serve as a chemotaxonomic marker for this genus, distinguishing it from others within the Malvaceae family. researchgate.net However, for this to be established, a more comprehensive screening of other Malvaviscus species and related genera is necessary to understand the consistency and specificity of its occurrence.
Identification within Microbial Metabolomes
Branched-chain fatty acids are known components of the cell membranes of many bacteria and are also found as secondary metabolites in various fungi and yeasts.
Fungi are prolific producers of a vast array of secondary metabolites, including various fatty acids. The entomopathogenic fungus Beauveria bassiana is known to produce a range of fatty acids and can utilize insect hydrocarbons, which include methyl-branched chains, as a nutrient source. nih.gov Studies on B. bassiana have identified numerous saturated and unsaturated fatty acids in its metabolome. nih.govresearchgate.net While direct evidence for the production of 9-methyltetradecanoic acid is not explicitly detailed, the fungus's metabolism of branched-chain hydrocarbons suggests a capacity to synthesize or modify such structures. nih.gov
Similarly, fungi of the genus Trichoderma are recognized for their production of diverse secondary metabolites. mdpi.commdpi.com Analysis of Trichoderma afroharzianum has revealed the presence of related methyl-branched fatty acids, such as 13-methylpentadecanoic acid methyl ester, as part of its chemical profile. nih.gov The production of these types of compounds underscores the metabolic capability within the Trichoderma genus to synthesize branched fatty acid structures. nih.govifremer.fr
Table 2: Examples of Methyl-Branched Fatty Acid Derivatives in Fungi
| Fungal Species | Compound Identified | Source |
|---|---|---|
| Trichoderma afroharzianum | 13-methylpentadecanoic acid methyl ester | nih.gov |
| Beauveria bassiana | General methyl-branched alkanes (utilized) | nih.gov |
Yeasts also contribute to the diversity of microbial fatty acids. The human-pathogenic yeast Candida albicans has been shown to produce a variety of bioactive secondary metabolites. researchgate.net Among these is (Z)-8-methyl-9-tetradecenoic acid, a compound structurally very similar to 9-methyltetradecanoic acid, featuring both a methyl branch and a double bond. researchgate.netnih.gov The identification of this and other unique fatty acids in the metabolome of C. albicans highlights the synthetic capabilities of yeasts to produce modified fatty acid structures that are not commonly found elsewhere. researchgate.net
Biosynthesis and Metabolic Pathways of 9 Methyl Tetradecanoic Acid
Enzymatic Mechanisms for Methyl Branching in Fatty Acid Elongation
The introduction of a methyl group in the middle of a growing fatty acid chain, as seen in 9-methyltetradecanoic acid, is a direct result of the fatty acid synthase (FAS) complex utilizing a non-standard elongation unit. nih.gov Typically, FAS uses malonyl-CoA to add two-carbon units to the elongating acyl chain. However, FAS is known to be promiscuous and can also use methylmalonyl-CoA. nih.govnih.gov
Table 1: Key Enzymes in 9-Methyltetradecanoic Acid Biosynthesis
| Enzyme | Function | Role in Methyl Branching |
|---|---|---|
| Fatty Acid Synthase (FAS) | Multi-enzyme complex that catalyzes fatty acid synthesis. | Incorporates methylmalonyl-CoA during elongation to create the methyl branch. nih.gov |
| Ketoacyl Synthase (KS) Domain | Catalyzes the chain elongation step within the FAS complex. | Shows specificity for extender units; its lower affinity for methylmalonyl-CoA dictates the rate of BCFA synthesis. researchgate.netnih.gov |
| Propionyl-CoA Carboxylase (PCC) | Carboxylates propionyl-CoA to form methylmalonyl-CoA. | Provides the essential methyl-branched extender unit. nih.govnih.gov |
| Acetyl-CoA Carboxylase (ACC) | Carboxylates acetyl-CoA to form malonyl-CoA. | Provides the standard two-carbon extender units for the rest of the fatty acid chain. nih.gov |
Precursor Incorporation and Elongation Units in Biosynthesis
The biosynthesis of 9-methyltetradecanoic acid requires two fundamental types of building blocks: a starter unit and extender units.
Starter Unit : For mid-chain branched fatty acids, the synthesis typically begins with the standard starter unit, acetyl-CoA. nih.gov
Extender Units : The majority of the fatty acid chain is built using the standard two-carbon extender unit, malonyl-CoA. However, the defining feature of 9-methyltetradecanoic acid—the methyl group at the C9 position—is introduced by the incorporation of a specific three-carbon (plus the CoA) extender unit, methylmalonyl-CoA . nih.govresearchgate.net
The ultimate precursor for the methyl branch is propionyl-CoA . nih.govwikipedia.org The enzyme propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA. nih.govdroracle.ai Propionyl-CoA itself is derived from the catabolism of several sources, including odd-chain fatty acids and certain amino acids like valine, isoleucine, methionine, and threonine. nih.govwikipedia.orgdroracle.ai
Therefore, the synthesis of 9-methyltetradecanoic acid involves an initial priming with acetyl-CoA, followed by several elongation cycles using malonyl-CoA. At the appropriate step to form the C9 branch, one molecule of methylmalonyl-CoA is incorporated, followed by subsequent elongation cycles with malonyl-CoA until the final 14-carbon chain length is reached.
Regulatory Aspects of Branched-Chain Fatty Acid Synthesis Pathways
Substrate Availability : The primary control point is the availability of the methyl-branched extender unit, methylmalonyl-CoA. The cellular concentration of methylmalonyl-CoA is a balance between its synthesis from propionyl-CoA by propionyl-CoA carboxylase (PCC) and its degradation or utilization in other pathways. nih.govnih.gov In mammals, the cytosolic enzyme ECHDC1 acts as a (m)ethylmalonyl-CoA decarboxylase, breaking down methylmalonyl-CoA and thus limiting its availability for incorporation into fatty acids. nih.govresearchgate.net This function of ECHDC1 serves as a "metabolite repair" mechanism to prevent the excessive formation of branched-chain fatty acids. nih.gov
Regulation of FAS and ACC : The core fatty acid synthesis pathway is tightly regulated. Acetyl-CoA carboxylase (ACC), which produces the primary extender unit malonyl-CoA, is a key regulatory enzyme. youtube.com ACC is allosterically activated by citrate (signaling high energy and abundant acetyl-CoA) and inhibited by long-chain fatty acyl-CoAs (a form of feedback inhibition). youtube.com It is also regulated by covalent modification through phosphorylation, which generally inactivates the enzyme. youtube.com
Hormonal Control : Hormones like glucagon can inhibit ACC, thereby downregulating fatty acid synthesis in catabolic states. youtube.comnih.gov This systemic control affects the production of all fatty acids, including branched-chain variants.
Comparative Analysis of Biosynthetic Routes Across Different Biological Kingdoms
The synthesis and prevalence of branched-chain fatty acids, including mid-chain branched forms, vary significantly across the biological kingdoms.
Bacteria : BCFAs are common components of the cell membranes of many bacterial species, particularly Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity. frontiersin.orgmdpi.com Bacteria typically utilize a Type II FAS system, where the enzymes are discrete, individual proteins. researchgate.net The synthesis of BCFAs in bacteria often relies on branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) derived from branched-chain amino acids (BCAAs) as primers. frontiersin.orgwikipedia.orgnih.gov Elongation then proceeds with malonyl-CoA. While this primarily produces iso- and anteiso-BCFAs, the enzymatic machinery for incorporating methylmalonyl-CoA as an extender also exists.
Eukaryotes (Metazoa) : In animals, BCFAs are minor components, often found in adipose tissues. nih.gov Metazoans use a large, multifunctional Type I FAS enzyme. nih.gov The formation of mid-chain BCFAs like 9-methyltetradecanoic acid occurs through the mechanism of methylmalonyl-CoA incorporation by this Type I FAS. nih.govresearchgate.net The precursors are derived from BCAA catabolism, which generates propionyl-CoA, the substrate for methylmalonyl-CoA synthesis. nih.gov
Plants : While plants synthesize a vast array of fatty acids, mid-chain BCFAs are less common than in bacteria. Plant fatty acid synthesis occurs in the plastids using a Type II FAS system. Regulation is tightly controlled at the level of acetyl-CoA carboxylase (ACCase). semanticscholar.org
Fungi : Fungi, like metazoans, utilize a Type I FAS system. Some fungi are known to produce BCFAs, and the mechanism is presumed to be similar, involving the incorporation of branched precursors. wikipedia.org
The primary distinction between these kingdoms lies in the type of FAS system (Type I vs. Type II) and the primary strategy for introducing branches—either through branched primers (common in bacteria for iso/anteiso forms) or through branched extender units like methylmalonyl-CoA (for mid-chain branches). nih.govwikipedia.org
Table 2: Comparison of BCFA Biosynthesis Across Kingdoms
| Feature | Bacteria | Metazoa (Animals) | Plants | Fungi |
|---|---|---|---|---|
| FAS System Type | Type II (Dissociated enzymes) researchgate.net | Type I (Multifunctional enzyme) nih.gov | Type II (Dissociated enzymes) semanticscholar.org | Type I (Multifunctional enzyme) wikipedia.org |
| Primary Branching Strategy | Branched-chain amino acid-derived primers (for iso/anteiso). wikipedia.org | Methylmalonyl-CoA as an extender unit (for mid-chain). nih.gov | Primarily straight-chain synthesis; BCFA less common. | Varies; can incorporate branched precursors. |
| Prevalence | Common in cell membranes. frontiersin.org | Minor component, mainly in adipose tissue. nih.gov | Relatively rare. | Present in some species. |
Biological Activities and Inter Organismal Interactions of 9 Methyl Tetradecanoic Acid and Its Analogues
Antimicrobial Properties
Fatty acids are well-documented as having antimicrobial properties, and branched-chain variants are no exception. Their ability to interfere with microbial growth is a key area of research.
While specific studies on the antibacterial efficacy of 9-methyltetradecanoic acid are limited, research on its close isomers and related structures provides significant insights. For instance, 12-methyltetradecanoic acid, an isomer of 9-methyltetradecanoic acid, is a component of lenzimycins A and B, antibiotics produced by Brevibacillus sp. associated with the dung beetle Onthophagus lenzii. frontiersin.org These compounds have demonstrated inhibitory activity against certain bacteria, including Enterococcus faecium and some strains of Enterococus faecalis. frontiersin.org The proposed mechanism for these and other fatty acid-based antimicrobials involves the disruption of the bacterial cell envelope, leading to a loss of integrity and subsequent cell death. frontiersin.org
Further research has shown that 12-methyltetradecanoic acid can also modulate bacterial behavior. In Pseudomonas aeruginosa, this branched-chain fatty acid has been observed to repress the extracellular production of surfactants like rhamnolipids, which are essential for the bacterium's swarming motility. nih.gov This suggests a mechanism that goes beyond simple membrane disruption, involving the specific inhibition of a virulence-associated trait.
General studies on fatty acids have revealed that their antibacterial action is often more pronounced against Gram-positive bacteria. researchgate.net The mechanism is believed to involve the fatty acids' ability to disrupt the integrity of the bacterial cell membrane. uconn.edu
Similar to their antibacterial properties, the antifungal activities of branched-chain fatty acids are an area of active investigation. Fatty acids, in general, are known to possess antifungal properties. researchgate.net
Extracts from the entomopathogenic fungus Beauveria bassiana, which have shown insecticidal activity, contain a variety of fatty acids, including the methyl ester of 12-methyltetradecanoic acid. researchgate.net While the primary focus of this study was insecticidal action, the presence of this compound in an entomopathogenic fungus suggests a potential role in its interactions with other microorganisms in its environment.
The ability of fatty acids to act as growth modulators is linked to their fundamental role in cell membrane structure and function. By incorporating into fungal membranes, they can alter fluidity and permeability, thereby inhibiting growth.
Insecticidal Activity and Ecological Roles in Pest Management
The utility of fatty acids as insecticidal agents has been recognized for over two centuries, forming the basis of insecticidal soaps. wikipedia.org Their ecological role extends to mediating complex interactions between plants, insects, and microbes.
The insecticidal mechanism of fatty acids primarily involves the disruption of insect cell membranes upon direct contact. uconn.edu These compounds can penetrate the insect's cuticle and interfere with cellular integrity, leading to rapid mortality. k-state.edu This mode of action is most effective against soft-bodied insects. uconn.eduk-state.edu
Specific research has identified the methyl ester of 12-methyltetradecanoic acid in the secondary metabolites of the fungus Trichoderma harzianum. researchgate.net Extracts containing this compound demonstrated toxicity against the cotton leafworm (Spodoptera littoralis) and aphids (Aphis gossypii). researchgate.net
Beyond direct toxicity, branched-chain fatty acids can also influence insect behavior. The 12-methyl isomer of tetradecanoic acid has been shown to inhibit the larval settlement of the polychaete Hydroides elegans, a marine fouling organism. researchgate.net This suggests a role as a negative cue for larval settlement, a critical developmental stage. researchgate.net The table below summarizes the observed effects of a 12-methyl isomer on different insect and marine invertebrate species.
| Organism | Compound | Observed Effect | Reference |
| Spodoptera littoralis (Cotton leafworm) | Tetradecanoic acid, 12-methyl-, methyl ester | Toxic | researchgate.net |
| Aphis gossypii (Aphid) | Tetradecanoic acid, 12-methyl-, methyl ester | Toxic | researchgate.net |
| Hydroides elegans (Polychaete) | 12-methyltetradecanoic acid | Inhibition of larval settlement | researchgate.net |
| Data is based on available research and may not be exhaustive. |
Branched-chain fatty acids are key players in the chemical communication and defense systems within ecosystems. In plant-insect interactions, fatty acids derived from plants can act as deterrents. For example, phytanic acid, a branched-chain fatty acid, is used by the sumac flea beetle as a chemical deterrent against predation, with the compound originating from its host plants. wikipedia.org
Microbe-insect interactions also highlight the importance of these compounds. The aforementioned production of lenzimycins (containing 12-methyltetradecanoic acid) by a Brevibacillus species associated with the dung beetle provides a clear example of a defensive symbiosis. frontiersin.org The bacterium produces these antibiotics to inhibit the growth of entomopathogens like Bacillus thuringiensis, thereby protecting its insect host. frontiersin.org This demonstrates a sophisticated ecological role for branched-chain fatty acids in mediating protective microbial relationships.
Modulation of Cellular and Biochemical Processes (non-clinical focus)
The influence of 9-methyltetradecanoic acid and its analogues extends to the modulation of fundamental cellular and biochemical processes, particularly in microorganisms. As previously noted, 12-methyltetradecanoic acid significantly inhibits the swarming motility of Pseudomonas aeruginosa by repressing the production of rhamnolipid surfactants. nih.gov This action is noteworthy as it targets a specific metabolic pathway related to virulence and biofilm formation, rather than causing outright cell death at the tested concentrations. The study found that the addition of 12-MTA to the culture medium led to a loss of surfactant activity in the extracellular fraction. nih.gov
This modulatory effect underscores the potential for branched-chain fatty acids to act as signaling molecules that can influence microbial community behavior and function. Their ability to interfere with processes like quorum sensing and biofilm development is an area of growing research interest.
Exploration of Interactions with Enzymes and Cellular Signaling Components
Research into the direct enzymatic interactions of 9-methyltetradecanoic acid is not extensively documented in publicly available literature. However, significant findings have emerged from studies on its isomer, 13-methyltetradecanoic acid (13-MTD), particularly in the context of cancer cell biology.
Studies have shown that 13-MTD can induce apoptosis (programmed cell death) in various human cancer cell lines, including T-cell non-Hodgkin's lymphoma (T-NHL), bladder cancer, and others. purdue.eduqu.edu.qaoup.com The primary mechanism identified involves the modulation of key cellular signaling pathways. Specifically, 13-MTD has been found to down-regulate the phosphorylation of AKT, a crucial protein kinase that promotes cell survival and proliferation. purdue.eduqu.edu.qaoup.comresearchgate.net By inhibiting the AKT signaling pathway, 13-MTD effectively destabilizes the cancer cells' survival mechanisms. researchgate.net
Furthermore, the anti-tumor activity of 13-MTD is linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. purdue.eduqu.edu.qa The cleavage of pro-caspase-3 into its active form initiates a series of events leading to cell death. qu.edu.qa In Jurkat cells (a T-lymphoma cell line), this activation of caspase-3 by 13-MTD was observed to be time-dependent. qu.edu.qa Additionally, 13-MTD treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis that is a direct result of caspase-3 activity. qu.edu.qa
In human bladder cancer cells, 13-MTD's apoptotic effects are also mediated through the regulation of the MAPK pathway, in addition to the AKT pathway. oup.com It has been observed to up-regulate Bax, a pro-apoptotic protein, and down-regulate Bcl-2, an anti-apoptotic protein, leading to mitochondrial dysfunction and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. oup.comnih.gov
While these findings on 13-MTD are significant, it is crucial to note that they may not be directly extrapolated to 9-methyltetradecanoic acid due to potential differences in their three-dimensional structures and how they interact with enzyme active sites and signaling proteins.
Table 1: Effects of 13-Methyltetradecanoic Acid on Cellular Signaling Components in Cancer Cells
| Cell Line | Target Pathway/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| T-cell non-Hodgkin's lymphoma (Jurkat, Hut78, EL4) | AKT Signaling | Down-regulation of p-AKT | purdue.eduqu.edu.qa |
| T-cell non-Hodgkin's lymphoma (Jurkat, Hut78, EL4) | Caspase-3 | Activation (cleavage of pro-caspase-3) | qu.edu.qa |
| T-cell non-Hodgkin's lymphoma (Jurkat, Hut78, EL4) | PARP | Cleavage | qu.edu.qa |
| Human bladder cancer cells | AKT Signaling | Down-regulation of p-AKT | oup.com |
| Human bladder cancer cells | MAPK Signaling (p38, JNK) | Activation of phosphorylation | oup.com |
| Human bladder cancer cells | Bcl-2 family proteins | Down-regulation of Bcl-2, Up-regulation of Bax | oup.comnih.gov |
Contributions to Chemical Ecology and Inter-Species Communication
In the realm of chemical ecology, branched-chain fatty acids are recognized for their role as precursors to a variety of semiochemicals, which are signaling molecules used for communication between organisms. These include pheromones (for intraspecific communication) and kairomones (for interspecific communication). nih.govuni-bayreuth.de
Branched-chain fatty acids are integral components of the cuticular waxes of insects, which primarily serve to prevent desiccation. purdue.eduresearchgate.net However, the hydrocarbons derived from these fatty acids also function as contact pheromones, mediating mate recognition in various insect species, particularly in longhorned beetles (Coleoptera: Cerambycidae). purdue.eduresearchgate.net The specific structure of these branched-chain hydrocarbons is often crucial for species recognition.
While there is no direct evidence to date of 9-methyltetradecanoic acid itself acting as a pheromone or kairomone, its structure as a branched-chain fatty acid suggests it could be a biosynthetic precursor to such signaling molecules in some organisms. The biosynthesis of many insect pheromones starts with fatty acid synthesis, followed by modifications such as desaturation and reduction to produce species-specific alcohols, aldehydes, or esters that comprise the final pheromone blend. nih.gov
Beyond insects, branched-chain fatty acids are also found in marine invertebrates, such as sponges, where they are components of their phospholipid membranes. qu.edu.qascielo.br The fatty acid profiles of sponges are often species-specific and can include a variety of branched and unusual fatty acids. scielo.br These compounds may play a role in the chemical defense and communication of these organisms. wikipedia.org
The presence of branched-chain fatty acids in bacteria, including those found in marine sediments, also points to their widespread ecological significance. nih.gov In bacteria, these fatty acids influence membrane fluidity, which is crucial for adaptation to different environmental conditions. nih.gov
Advanced Analytical Methodologies for 9 Methyl Tetradecanoic Acid Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Precise Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including methyl-branched variants like 9-methyl tetradecanoic acid. nih.gov It offers high separation efficiency and sensitive detection, crucial for distinguishing between structurally similar molecules. rsc.org However, the analysis of branched-chain fatty acids by GC-MS presents unique challenges due to the potential for co-elution with other fatty acid isomers. acs.org
Optimized Derivatization Strategies for Methyl-Branched Fatty Acids
To enhance volatility and improve chromatographic behavior, fatty acids are typically derivatized before GC-MS analysis. sigmaaldrich.com The most common method is the conversion to fatty acid methyl esters (FAMEs). ifremer.fr This process neutralizes the polar carboxyl group, reducing hydrogen bonding and minimizing peak tailing. sigmaaldrich.comrestek.com
Several derivatization reagents are employed for this purpose:
Boron trifluoride-methanol (BF3-methanol): A widely used reagent that effectively catalyzes the esterification of fatty acids under mild conditions. restek.commdpi.com
Trimethylsilyldiazomethane (TMS-diazomethane): Offers a straightforward and clean reaction for converting fatty acids to their methyl esters. researchgate.net
Silylation reagents (e.g., BSTFA, MSTFA): These reagents convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester, which can also be analyzed by GC-MS. restek.com
Beyond FAMEs, other derivatives can provide more detailed structural information. 4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinol esters, for instance, produce mass spectra with fragmentation patterns that can help identify the branching points in the fatty acid chain. nih.gov
Development of Advanced Chromatographic Separation Techniques for Isomers
The separation of fatty acid isomers, particularly positional and branched-chain isomers, is a significant analytical challenge. rsc.org Advanced chromatographic techniques are essential for resolving these complex mixtures.
High-Resolution Capillary Columns: The use of long, polar capillary columns, such as those with cyanopropyl stationary phases (e.g., CP-Sil 88, BPX70), is critical for separating FAME isomers. rsc.orgnih.govresearchgate.net These columns provide superior resolution compared to less polar columns. rsc.org
Temperature Programming: Optimizing the temperature ramp during the GC run can significantly improve the separation of isomers. researchgate.net
Argentation Chromatography: This technique, often used in conjunction with GC-MS, separates unsaturated fatty acids based on the number and geometry of their double bonds. nih.govwikipedia.org While primarily for unsaturated fatty acids, it can be a valuable pre-fractionation step.
Multidimensional GC: In complex samples, two-dimensional GC (GCxGC) can provide enhanced separation by using two columns with different selectivities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of compounds, including the precise location of methyl branches in fatty acids. aocs.orgnih.gov
Application of 1D and 2D NMR Techniques for Branching Point Determination
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural elucidation of methyl-branched fatty acids.
¹H NMR: In the ¹H NMR spectrum of a methyl-branched fatty acid ester, the methyl group on the chain typically appears as a doublet, distinguishing it from the terminal methyl group which is a triplet. aocs.org The chemical shift of the methine proton at the branch point is also a key indicator. aocs.org
¹³C NMR: The ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons at and near the branch point are diagnostic for determining the location of the methyl group. aocs.orgresearchgate.net
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals.
COSY (Correlation Spectroscopy) shows correlations between coupled protons, helping to trace the carbon chain. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the position of the methyl branch.
Stereochemical Assignment of the Methyl Group
Determining the stereochemistry (R or S configuration) of the chiral center at the methyl branch point is a more complex challenge. Advanced NMR techniques and empirical rules can be applied. One such method involves analyzing the chemical shift difference (Δδ) of the geminal methylene (B1212753) protons adjacent to the methyl-substituted methine carbon. researchgate.netacs.orgnih.gov A larger Δδ value is often indicative of a syn relationship between adjacent methyl groups, while a smaller difference suggests an anti relationship. researchgate.net
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Detailed Fragmentation Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide highly accurate mass measurements and detailed fragmentation information, which are essential for the confident identification and structural characterization of fatty acids like 9-methyl tetradecanoic acid. jeol.com
Electron ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragmentation patterns. rsc.org However, for complex lipids, soft ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) are often preferred as they typically produce a prominent molecular ion, which can then be subjected to fragmentation in a controlled manner. acs.orgrsc.org
In tandem mass spectrometry (MS/MS), the molecular ion of the derivatized fatty acid is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting product ions provide information about the structure of the original molecule. For methyl-branched fatty acids, the fragmentation pattern can reveal the location of the methyl group. For example, cleavage on either side of the methyl branch will produce characteristic fragment ions.
Charge-switching tandem mass spectrometry is an emerging technique that can differentiate between iso-, anteiso-, and other branched-chain fatty acid isomers by generating predictable fragmentation patterns that allow for the de novo assignment of branch points. nih.gov
Below is a table summarizing the key analytical techniques and their applications in the analysis of 9-methyl tetradecanoic acid.
| Analytical Technique | Application | Key Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of 9-methyl tetradecanoic acid (as a derivative). | Retention time, mass spectrum for identification, peak area for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | Precise location of the methyl branch, stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. | Elemental composition confirmation. |
| Tandem Mass Spectrometry (MS/MS) | Structural analysis through fragmentation. | Location of the methyl branch based on fragmentation patterns. |
Table 1.
Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation
The biosynthesis of 9-methyltetradecanoic acid, a mid-chain branched fatty acid, has been investigated using advanced analytical methodologies, primarily centered on isotopic labeling and tracing. These techniques are indispensable for deciphering the metabolic origins of both the carbon backbone and the characteristic methyl branch of the molecule. Through the administration of isotopically labeled precursors to producing organisms, researchers can track the incorporation of isotopes into the final fatty acid product, thereby elucidating the key substrates and enzymatic steps involved in its formation.
The prevailing evidence, drawn from studies on analogous mid-chain methyl-branched fatty acids like tuberculostearic acid (10-methyloctadecanoic acid), points towards a pathway involving the methylation of a pre-existing unsaturated fatty acid. frontiersin.orgasm.orgnih.gov In this proposed mechanism for 9-methyltetradecanoic acid, the methyl group is furnished by a specific donor molecule, while the main fatty acid chain is synthesized via established pathways.
Isotopic tracing studies are designed to confirm the identity of the methyl group donor and the precursor fatty acid. The primary candidate for the methyl donor is S-adenosyl-L-methionine (SAM), a common cosubstrate in biological methylation reactions. nih.govwikipedia.org To verify this, organisms capable of producing 9-methyltetradecanoic acid are cultured in the presence of methionine labeled with a stable isotope, such as carbon-13 ([¹³CH₃]-methionine) or deuterium (B1214612) ([C²H₃]-methionine). Subsequent analysis of the isolated 9-methyltetradecanoic acid for the presence of the isotopic label provides direct evidence of SAM's role as the methyl donor.
Similarly, to identify the fatty acid precursor, various ¹³C-labeled fatty acids are supplied to the culture medium. The efficient incorporation of a specific labeled unsaturated fatty acid into 9-methyltetradecanoic acid would strongly indicate its role as the direct precursor. For 9-methyltetradecanoic acid, the logical precursor is a C₁₄ monounsaturated fatty acid. The location of the double bond in the precursor is critical for determining the position of the methyl group in the final product.
The analytical workflow for these tracing experiments typically involves the following steps:
Culturing of the producing organism in a medium supplemented with the chosen isotopically labeled precursor.
Extraction and purification of the total lipids from the organism.
Hydrolysis of the lipids to release the constituent fatty acids.
Derivatization of the fatty acids (e.g., to fatty acid methyl esters) to enhance their volatility for gas chromatography.
Analysis of the derivatized fatty acids by gas chromatography-mass spectrometry (GC-MS) to identify 9-methyltetradecanoic acid and determine its isotopic enrichment.
The mass spectrum of the labeled 9-methyltetradecanoate is compared to that of the unlabeled compound. An increase in the molecular mass corresponding to the mass of the incorporated isotope confirms the precursor-product relationship.
Detailed Research Findings from Isotopic Tracing
While direct isotopic labeling studies exclusively focused on 9-methyltetradecanoic acid are not extensively documented in publicly available literature, the biosynthesis of the closely related tuberculostearic acid in mycobacteria provides a robust model. In these studies, the methyl group of tuberculostearic acid has been unequivocally shown to originate from methionine via SAM. asm.org The precursor fatty acid is oleic acid (18:1∆⁹), which is methylated at the C-10 position. asm.orgnih.gov
Based on this analogous system, the biosynthetic pathway for 9-methyltetradecanoic acid can be inferred. The expected precursor would be a C₁₄ monounsaturated fatty acid, likely cis-tetradec-9-enoic acid. The proposed pathway involves the action of a SAM-dependent methyltransferase that adds a methyl group to the double bond of this precursor.
The following data tables illustrate the expected outcomes of hypothetical isotopic labeling experiments designed to elucidate the biosynthetic pathway of 9-methyltetradecanoic acid.
Table 1: Expected Isotopic Incorporation from Labeled Precursors into 9-Methyltetradecanoic Acid
| Labeled Precursor Administered | Expected Labeled Product | Rationale for Labeling Pattern | Analytical Confirmation Method |
| [methyl-¹³C]-L-Methionine | 9-[¹³C-methyl]-tetradecanoic acid | S-adenosyl-L-methionine (derived from methionine) is the methyl donor. | GC-MS analysis showing a mass increase of 1 atomic mass unit (amu) in the fragment containing the methyl branch. |
| Uniformly ¹³C-labeled Myristic Acid (C₁₄) | Uniformly ¹³C-labeled 9-methyltetradecanoic acid | Indicates that myristic acid is the foundational C₁₄ backbone. | GC-MS analysis showing a significant mass increase corresponding to the incorporation of multiple ¹³C atoms. |
| [1-¹³C]-Propionate | No significant labeling | Propionate is a precursor for odd-chain and some branched-chain fatty acids, but not typically for mid-chain methylation. nih.gov | GC-MS analysis showing no significant mass increase. |
Table 2: Hypothetical Mass Spectrometry Data for Isotopic Labeling of Methyl 9-Methyltetradecanoate
| Compound | Molecular Ion (M⁺) - Unlabeled | Expected Molecular Ion (M⁺) - Labeled with [methyl-¹³C]-L-Methionine | Expected Molecular Ion (M⁺) - Labeled with Uniformly ¹³C-labeled Myristic Acid |
| Methyl 9-methyltetradecanoate | m/z 256 | m/z 257 | m/z 270 |
This table presents simplified expected values for the molecular ion of the methyl ester derivative of 9-methyltetradecanoic acid. Actual mass spectra would show complex fragmentation patterns that are also analyzed to confirm the position of the label.
These isotopic labeling methodologies are powerful tools that provide definitive insights into the biosynthetic origins of complex natural products like 9-methyltetradecanoic acid. The data derived from such experiments are crucial for identifying the specific enzymes and substrates involved, paving the way for further characterization of the biosynthetic machinery at the genetic and biochemical levels.
Chemical Synthesis and Derivatization Strategies for 9 Methyl Tetradecanoic Acid
De Novo Synthetic Routes for Branched Fatty Acids (e.g., methods for 13-methyl isomer)
A reported synthesis of 13-methyltetradecanoic acid involves a Wittig reaction, a well-established method for forming carbon-carbon double bonds. csic.es The general steps for such a synthesis are outlined below:
Exemplary Synthesis of 13-Methyltetradecanoic Acid:
| Step | Reactants | Reagents | Product |
| 1 | Bromo-undecanoic acid ethyl ester | Triphenylphosphine | Triphenylphosphonium salt |
| 2 | Triphenylphosphonium salt | Sodium methoxide | Ylide |
| 3 | Ylide | Isobutyraldehyde | Intermediate with a double bond |
| 4 | Intermediate | Hydrogenation catalyst (e.g., Pd/C) | 13-methyltetradecanoic acid ethyl ester |
| 5 | 13-methyltetradecanoic acid ethyl ester | Base (e.g., NaOH) followed by acid workup | 13-methyltetradecanoic acid |
In biological systems, the synthesis of branched-chain fatty acids is initiated by primers other than acetyl-CoA. wikipedia.org For instance, the primers for iso and anteiso fatty acids are derived from the catabolism of valine, leucine, and isoleucine. nih.gov The fatty acid synthase (FAS) system can utilize primers like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA to produce branched-chain fatty acids. wikipedia.org
Regioselective and Stereoselective Approaches to 9-Methyl Tetradecanoic Acid Synthesis
The synthesis of 9-methyltetradecanoic acid, where the methyl group is not at the end of the chain, requires careful regiocontrol. While specific methods for the 9-methyl isomer are not widely published, general strategies for introducing methyl branches at specific positions can be inferred from syntheses of other substituted fatty acids.
One approach could involve the use of a Grignard reagent with a suitable keto-ester. For example, the synthesis of 10-methyloctadecanoic acid has been achieved through such methods. acs.org A hypothetical regioselective synthesis of 9-methyltetradecanoic acid could involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a 9-keto-tetradecanoic acid ester. Subsequent dehydration and hydrogenation would yield the desired product.
Stereoselectivity adds another layer of complexity, as the carbon atom bearing the methyl group becomes a chiral center. The synthesis of optically active branched-chain fatty acids often employs chiral auxiliaries or stereoselective catalysts to control the three-dimensional arrangement of the atoms. acs.orgmdpi.com
Preparation of Esters and Other Functionally Modified Derivatives for Research Purposes
For research applications, particularly in analytical chemistry and biological assays, it is often necessary to convert fatty acids into their ester derivatives. chemguide.co.ukresearchgate.net Methyl esters are commonly prepared for analysis by gas chromatography (GC) due to their increased volatility compared to the free acid. nih.gov
Common Esterification Methods:
| Method | Reagents | Conditions |
| Acid-catalyzed esterification | Alcohol (e.g., methanol), strong acid catalyst (e.g., H₂SO₄ or HCl) | Heating under reflux |
| Base-catalyzed transesterification | Alcohol, base catalyst (e.g., sodium methoxide) | Typically used for converting one ester to another |
| Using diazomethane | Diazomethane | Room temperature, can be hazardous |
| Using acyl chlorides | Thionyl chloride to form the acyl chloride, then reaction with an alcohol | Often proceeds under milder conditions than direct esterification |
The preparation of methyl 9-methyltetradecanoate would follow these general procedures. nih.gov For instance, reacting 9-methyltetradecanoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid and heating the mixture would yield the corresponding methyl ester. chemguide.co.uk
Other functionally modified derivatives can also be synthesized for specific research purposes. For example, converting the carboxylic acid to an amide or an alcohol can be achieved using standard organic chemistry transformations. The synthesis of fluorescently labeled derivatives, such as anthrylmethyl or pyrenyl esters, can be accomplished using reagents like 9-anthryldiazomethane (B78999) or 1-pyrenyldiazomethane (B12527) for sensitive detection in high-performance liquid chromatography (HPLC). aocs.org
Structure-Activity Relationship Studies through the Design and Synthesis of Analogues
While specific structure-activity relationship (SAR) studies for 9-methyltetradecanoic acid are not extensively documented, research on related compounds provides insight into how modifications to the chemical structure can influence biological activity. For example, a study on 9-methylstreptimidone, a more complex molecule containing a methyl group, investigated how changes to its structure affected its ability to induce apoptosis in leukemia cells. nih.gov The study found that the unsaturated hydrophobic portion of the molecule was crucial for its activity. nih.gov
The synthesis of analogues of 9-methyltetradecanoic acid would be a key component of any SAR study. This could involve:
Varying the position of the methyl group: Synthesizing isomers with the methyl group at different positions (e.g., 8-methyl, 10-methyl) to determine if the location of the branch is critical for a particular biological effect.
Altering the chain length: Preparing analogues with shorter or longer carbon chains to assess the influence of lipophilicity.
Introducing other functional groups: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or functional groups to probe the steric and electronic requirements of a potential binding site.
Modifying the carboxylic acid head group: Converting the acid to an ester, amide, or alcohol to understand the importance of this functional group for activity.
Through the systematic synthesis and biological evaluation of such analogues, a deeper understanding of the structural features of 9-methyltetradecanoic acid that are essential for any observed biological activity can be obtained.
Future Research Directions and Translational Perspectives for Branched Tetradecanoic Acids
Discovery of Novel Biological Functions and Molecular Targets
Branched-chain fatty acids are integral components of bacterial cell membranes, where they play a crucial role in regulating fluidity and permeability. nih.gov Their presence is not limited to microbes; BCFAs are found in various mammalian tissues and fluids, including the skin, colostrum, and adipose tissue, suggesting diverse physiological roles. nih.gov Future research is poised to uncover more specific functions and molecular targets for individual isomers like Tetradecanoic acid, 9-methyl-.
Exploration in this area will likely focus on several key themes:
Cell Signaling and Receptor Interaction: While it is known that BCFAs can influence cellular processes, the precise molecular targets remain largely uncharacterized. Research may investigate interactions with G-protein coupled receptors, nuclear receptors, or other signaling proteins, which could unveil roles in metabolic regulation, inflammation, and cellular communication.
Antimicrobial and Anti-inflammatory Properties: Some BCFAs have demonstrated bioactivity, including the ability to induce apoptosis in cancer cells and reduce the virulence of certain pathogens. nih.gov Future studies could specifically assess the efficacy of Tetradecanoic acid, 9-methyl- and other mid-chain branched isomers as potential therapeutics for infectious or inflammatory diseases. mdpi.com
Gut Microbiome Modulation: The interplay between dietary BCFAs, gut microbiota, and host health is a critical area for investigation. nih.gov Research into how specific BCFAs like Tetradecanoic acid, 9-methyl- influence the composition and metabolic output of the gut microbiome could provide insights into preventing and treating metabolic disorders. nih.govresearchgate.net
A recent study on milk fermented with various lactic acid bacteria identified the presence of Tetradecanoic acid, 9-methyl-, indicating its production by specific microbial strains and subsequent introduction into the food chain. nih.govresearchgate.netnih.gov Further investigation into its concentration and effects in such products could reveal novel health benefits. nih.govresearchgate.netnih.gov
Biotechnological Production and Sustainable Sourcing for Research and Industrial Applications
The unique physical and chemical properties of BCFAs, such as improved cold-flow characteristics, make them valuable for industrial applications, including the production of biofuels and biolubricants. nih.govusda.gov However, their natural sources are often limited. nih.gov This has spurred significant research into biotechnological production methods.
Future efforts in this domain will concentrate on:
Metabolic Engineering of Microorganisms: Scientists have successfully engineered bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae to produce BCFAs. nih.govnih.gov These strategies involve introducing and optimizing biosynthetic pathways, often by leveraging genes from bacteria known to naturally produce high levels of BCFAs. nih.govfrontiersin.org A key challenge is to steer production specifically towards desired isomers, such as mid-chain branched variants, and away from straight-chain fatty acids. nih.gov One study achieved a production of 276 mg/L of BCFAs in engineered E. coli, comprising 85% of the total free fatty acids. nih.gov
Plant-Based Production Platforms: Another promising frontier is the metabolic engineering of non-seed plant tissues, such as leaves, to accumulate oils rich in specific fatty acids. frontiersin.org By expressing key enzymes like thioesterases and transcription factors, researchers aim to create sustainable, high-yield "energy crops" tailored for the production of valuable BCFAs. frontiersin.org
Sustainable Sourcing and Techno-Economic Analysis: For applications like lubricants, sourcing from vegetable oils and improving production efficiency are key. usda.gov Developing cost-effective chemical or enzymatic processes to create branched-chain isomers from readily available straight-chain fatty acids is an important goal. usda.gov Sustainable sourcing also involves rigorous supply chain management, ensuring that raw materials, such as fish oils or plant-based feedstocks, are obtained in an environmentally and socially responsible manner. basf.comfmc.com
| Organism | Engineering Strategy | Product(s) | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | Optimized lipoylation pathway and engineered branched-chain amino acid pathway. | Branched-Chain Fatty Acids (BCFAs) | 276 mg/L (85% of total FFA) | nih.gov |
| Saccharomyces cerevisiae | Expression of wax ester synthase genes; deletion of negative regulators (Rpd3, Opi1); overexpression of isobutanol pathway enzymes. | Fatty acid short- and branched-chain alkyl esters | >230 mg/L | nih.gov |
| Nicotiana benthamiana (leaves) | Transient co-expression of WRI1, DGAT1, and various thioesterases. | Medium-Chain Fatty Acids (MCFAs) in triacylglycerol | Increased accumulation demonstrated | frontiersin.org |
Integration of Omics Data for Systems-Level Understanding of Fatty Acid Metabolism
To fully grasp the complex roles of BCFAs like Tetradecanoic acid, 9-methyl-, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—provides a holistic view of fatty acid metabolism. nih.govnih.govnih.gov
Future research directions include:
Multi-Omics Integration: Combining different omics layers allows researchers to build comprehensive models of metabolic networks. nih.govyoutube.com For instance, integrating transcriptomics (gene expression) with lipidomics (lipid profiles) can reveal how changes in gene regulation affect the synthesis and abundance of specific BCFAs under different conditions, such as during BMSC aging or in response to different diets. nih.govfigshare.com
Genome-Scale Metabolic Models (GSMMs): These computational models provide a framework for integrating omics data to simulate and predict metabolic fluxes. nih.gov By applying GSMMs, researchers can identify key enzymes and regulatory points in BCFA biosynthesis and degradation, uncovering potential targets for metabolic engineering or therapeutic intervention. nih.govnih.gov
Biomarker Discovery: Aberrantly elevated levels of BCFAs or related branched-chain amino acids have been linked to metabolic diseases. frontiersin.org A systems biology approach can help identify specific lipid signatures, potentially including Tetradecanoic acid, 9-methyl-, that serve as early biomarkers for conditions like type 2 diabetes or metabolic dysfunction-associated fatty liver disease. nih.govfrontiersin.org Transcriptomic analysis has already highlighted the role of genes like ACADSB in regulating lipid metabolism. nih.gov
Development of Environmentally Benign Applications based on Ecological Roles
The natural functions of BCFAs in ecosystems provide a blueprint for developing sustainable and environmentally friendly technologies. In bacteria, BCFAs are crucial for adapting to environmental stressors like temperature changes by modulating membrane fluidity. frontiersin.org This property is highly relevant for industrial applications.
Translational perspectives based on ecological roles include:
Bio-based Lubricants and Greases: BCFAs, such as commercial isostearic acids, exhibit excellent low-temperature and lubricant properties, making them an environmentally desirable alternative to petroleum-based products. usda.gov Research into the specific properties of isomers like Tetradecanoic acid, 9-methyl- could lead to highly specialized lubricants.
Advanced Biofuels: The superior cold-flow properties of fuels derived from BCFAs are a significant advantage over straight-chain biofuels, particularly for aviation and use in cold climates. nih.gov
Pheromones and Biocontrol: In some species, specific fatty acids and their derivatives act as chemical signals or pheromones. nih.gov For example, Tetradecanoic acid, 9-methyl-, methyl ester has been identified in the uropygial gland secretions of European blackbirds, which may play a role in chemical communication or defense against microbes. csic.es This suggests a potential for developing species-specific, biodegradable pest management solutions or other signaling-based technologies.
The presence of Tetradecanoic acid, 9-methyl- has also been noted in grey wastewater, likely originating from household chemicals and personal care products, highlighting the need to understand the environmental fate of these synthetic compounds. journals.co.za
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying 9-methyltetradecanoic acid in complex biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method, with derivatization (e.g., methyl ester formation) to enhance volatility. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly - and -NMR to resolve branching at the 9-methyl position. Internal standards, such as isotope-labeled analogs (e.g., -tetradecanoic acid), improve quantification accuracy .
- Data Example : In GC-MS analysis of C. versatilis extracts, tetradecanoic acid isomers were resolved using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) with a temperature gradient of 50°C to 300°C at 10°C/min .
Q. How is 9-methyltetradecanoic acid synthesized, and what are common intermediates?
- Methodology : Synthesis often involves branching modification of myristic acid (tetradecanoic acid) via Friedel-Crafts alkylation or enzymatic methylation. A typical route uses 9-methyltetradecanoyl-CoA derivatives in enzymatic assays to study substrate specificity in fatty acid-modifying enzymes .
- Key Steps : Purification via silica gel chromatography and characterization by FT-IR (to confirm methyl branching) and high-resolution MS (HRMS) for molecular ion validation .
Q. What biological roles or pathways are associated with 9-methyltetradecanoic acid in metabolic studies?
- Methodology : Metabolomics workflows (LC-MS or GC-MS) are employed to track isotopic labeling in lipid biosynthesis pathways. In NAFLD models, 9-methyltetradecanoic acid levels correlate with dysregulated lipid metabolism, requiring knockout/knockdown experiments to validate pathway involvement .
- Example : CE+BZA treatment in rodent models reduced hepatic 9-methyltetradecanoic acid levels by 40%, linked to improved cholesterol homeostasis via coprostan-3-ol modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported concentrations of 9-methyltetradecanoic acid across studies?
- Methodology : Cross-validation using orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) and standardized protocols for extraction (e.g., Folch method for lipids). Principal component analysis (PCA) can identify confounding variables, such as diet or sample preparation, that contribute to variability .
- Case Study : PCA of heifer fatty acid profiles revealed a 24.4% reduction in tetradecanoic acid under glycerin diets, highlighting the need for controlled feeding trials to isolate environmental effects .
Q. What strategies are effective for detecting 9-methyltetradecanoic acid in environmental samples, particularly with perfluorinated analogs?
- Methodology : Use perfluoro---tetradecanoic acid as an internal standard for LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 cartridges and negative-ion electrospray ionization (ESI) optimize recovery and sensitivity for perfluorinated variants .
- Data Example : Perfluorotetradecanoic acid (PFTeDA) detection limits of 50 µg/mL in methanol were achieved using a Shimadzu Nexera X2 system with a Kinetex C18 column .
Q. How can metabolic flux analysis elucidate the role of 9-methyltetradecanoic acid in lipid oxidation or storage pathways?
- Methodology : -tracer experiments combined with kinetic modeling (e.g., INCA software) quantify flux through β-oxidation vs. esterification. Stable isotope-resolved NMR or MS tracks labeled carbons in downstream metabolites (e.g., acetyl-CoA) .
- Challenge : Differentiating endogenous synthesis from dietary uptake requires germ-free models or controlled isotopic feeding studies .
Methodological Considerations
- Experimental Design : Include biological replicates (n ≥ 6) for lipidomics to account for individual variability .
- Statistical Analysis : Multivariate tools like PCA or partial least squares-discriminant analysis (PLS-DA) are essential for interpreting fatty acid profile datasets .
- Safety Protocols : Handle perfluorinated analogs in fume hoods with PFAS-specific disposal procedures due to environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
